4,4'-Methylenedicyclohexanamine

Content Navigation

- 1. General Information

- 2. Procurement Guide: 4,4'-Methylenedicyclohexanamine (CAS 1761-71-3) for High-Performance Polymers

- 3. Critical Differences: Why Isomer Ratio and Structure Preclude Substitution for PACM (1761-71-3)

- 4. Quantitative Evidence: Selecting the Right 4,4'-Methylenedicyclohexanamine Isomer Mix

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

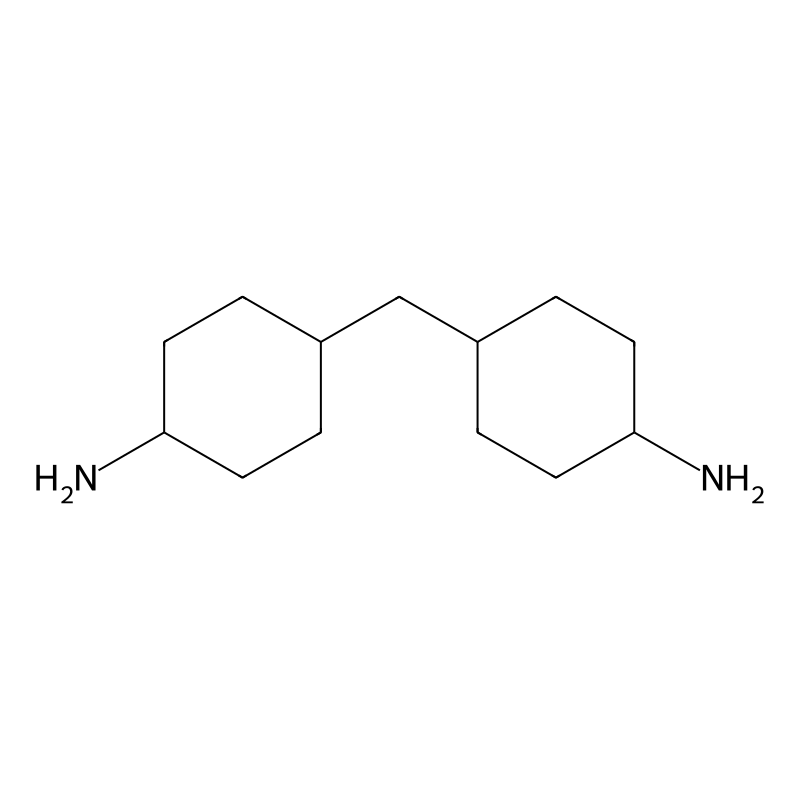

4,4'-Methylenedicyclohexanamine, also known as PACM, is a cycloaliphatic diamine used as a high-performance curing agent for epoxy resins and a monomer for specialty polyamides and polyurethanes. It is produced by the hydrogenation of 4,4'-methylenedianiline (MDA) and is commercially supplied as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis. The specific ratio of these isomers is a critical, non-interchangeable parameter that fundamentally dictates the processability and final properties of the resulting polymer, such as crystallinity, melting point, and transparency. Its saturated ring structure imparts excellent color stability and weathering resistance compared to aromatic amine precursors, making it a key component in durable coatings, adhesives, and composites.

References

- Palm, D. (2019). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. PCI Magazine.

- 4,4'-Diaminodicyclohexylmethane. Wikipedia. Accessed April 24, 2024.

- Barker, A. et al. Polyadipamides of Bis-(4-aminocyclohexyl)-methane Isomers. J. Am. Chem. Soc. 1953, 75 (5), pp 1238–1241.

- Prince, F. R., & Pearce, E. M. (1971). The Effect of Isomer Ratio on the Properties of Bis(4-aminocyclohexyl)methane Polyamides. Macromolecules, 4(3), 347–350.

Substituting 4,4'-Methylenedicyclohexanamine is frequently unsuccessful due to three key structural factors. First, replacing it with its aromatic precursor, 4,4'-methylenedianiline (MDA), results in polymers with poor UV stability and introduces significant health and safety concerns, as MDA is a possible human carcinogen. Second, swapping for other common cycloaliphatic hardeners like Isophorone Diamine (IPDA) alters the formulation's processability, including viscosity and cure kinetics, and leads to a different profile of final mechanical and thermal properties. Most critically, using a grade of PACM with an unspecified or different isomer ratio is a primary cause of batch failure and irreproducibility; the ratio of trans,trans to cis isomers directly controls the polymer's crystallinity, solubility, and melting behavior, making one batch suitable for melt processing and another infusible.

References

- U.S. Environmental Protection Agency. (1994). 4,4'-Methylenedianiline (MDA) Fact Sheet. EPA.

- Shimp, D. A. (1985). Curing agents for epoxy resins. In Epoxy Resins: Chemistry and Technology (pp. 651-748). Marcel Dekker.

- Tkachuk, A. I., Zagora, A. G., Terekhova, I. V., & Mukhametova, R. R. (2022). Isophorone Diamine—A Curing Agent for Epoxy Resins: Production, Application, Prospects. A Review. Russian Journal of General Chemistry, 92(2), 379-387.

- Barker, A. et al. Polyadipamides of Bis-(4-aminocyclohexyl)-methane Isomers. J. Am. Chem. Soc. 1953, 75 (5), pp 1238–1241.

Isomer Ratio as the Primary Control for Polyamide Transparency and Processability

The stereoisomer ratio of 4,4'-Methylenedicyclohexanamine is the determining factor for the physical state and processability of its resulting polyamides. Polyamides synthesized from diamine mixtures that are liquid at room temperature (indicating a preponderance of cis-cis and cis-trans isomers) are transparent and readily fusible. In contrast, using diamine mixtures that are solid at room temperature, which contain higher proportions of the trans-trans isomer, yields opaque and high-melting or even infusible polymers.

| Evidence Dimension | Physical properties of resulting polyadipamide polymer |

| Target Compound Data | Transparent and fusible polymer |

| Comparator Or Baseline | Opaque and infusible polymer (below 300°C) |

| Quantified Difference | Qualitative but absolute difference in processability (fusible vs. infusible) and optical properties (transparent vs. opaque) |

| Conditions | Polycondensation of 4,4'-Methylenedicyclohexanamine isomer mixtures with adipic acid. Target compound based on liquid diamine mixture (higher cis content); Comparator based on solid diamine mixture (higher trans,trans content). |

Procuring a PACM grade with a specified, lower trans-trans isomer content is essential for applications requiring melt processing or optical clarity.

Superior UV and Color Stability Over Aromatic Analogue MDA

As the hydrogenated derivative of 4,4'-methylenedianiline (MDA), PACM provides a distinct advantage in applications where color stability and resistance to weathering are critical. The saturation of the aromatic rings during hydrogenation eliminates the chromophores responsible for yellowing upon exposure to UV light. This makes PACM-cured systems suitable for clear coats, light-colored flooring, and outdoor applications where aromatic amine curatives like MDA would rapidly discolor and degrade. While aromatic amines can offer higher thermal resistance, PACM provides a balance of good thermomechanical properties without this critical UV stability trade-off.

| Evidence Dimension | Resistance to UV-induced yellowing and degradation |

| Target Compound Data | High resistance to yellowing, suitable for light-stable coatings and elastomers |

| Comparator Or Baseline | 4,4'-Methylenedianiline (MDA): Prone to rapid discoloration and degradation upon UV exposure |

| Quantified Difference | Qualitative but critical performance difference for optical and aesthetic applications |

| Conditions | Formulation of epoxy or polyurethane systems for applications with UV exposure. |

This compound should be selected over its aromatic precursor MDA for any application requiring long-term color stability, optical clarity, or outdoor durability.

Enhanced Processability Through Lower Viscosity Compared to Other Cycloaliphatic Amines

In epoxy formulations, PACM and its close structural analogs can offer significant processing advantages over other common cycloaliphatic hardeners like Isophorone Diamine (IPDA). For example, a comparative study of adducts showed that a system based on methylcyclohexyl diamine (MCDA), a close analog of PACM, exhibited lower viscosity at an elevated processing temperature of 75 °C compared to an equivalent IPDA-based system. A lower mixed viscosity is a key procurement driver as it facilitates easier handling, allows for higher filler loading, and promotes more thorough wetting and impregnation of reinforcing fibers in composite manufacturing, reducing the risk of voids and improving final part quality.

| Evidence Dimension | Mixed viscosity of epoxy-adduct formulation |

| Target Compound Data | Lower formulation viscosity (based on MCDA analog) |

| Comparator Or Baseline | Higher formulation viscosity (IPDA-based adduct) |

| Quantified Difference | MCDA-based system showed lower viscosity at 75°C than the IPDA-based system in a comparative test. |

| Conditions | Adducts of diamine hardeners formulated with DGEBA epoxy resin, measured at 75 °C. |

Selecting this compound can lead to improved processability and final part quality in applications like composites and highly-filled adhesives where low viscosity is critical.

Melt-Processable, High-Clarity Polyamides

For producing transparent engineering plastics, specialty fibers, or optical adhesives. The use of a PACM grade with a controlled, low trans-trans isomer content is non-negotiable, as this ensures the resulting polyamide is fusible and optically clear, unlike polymers made from high trans-trans grades.

Durable, Light-Stable Industrial and Architectural Coatings

As an epoxy curative for high-performance flooring, protective topcoats, and decorative finishes exposed to sunlight. Its saturated cycloaliphatic structure provides superior resistance to yellowing and UV degradation compared to aromatic amine-based systems, ensuring long-term aesthetic and functional performance.

Advanced Composite Matrix Formulations

For fabricating high-performance composites via vacuum infusion or resin transfer molding. PACM-based systems can offer a lower mixed viscosity than alternatives like IPDA, enabling faster and more complete impregnation of dense fiber preforms, which is critical for minimizing voids and maximizing mechanical strength in aerospace and automotive components.

Physical Description

Liquid

XLogP3

Boiling Point

320.0 °C

Flash Point

Density

Melting Point

15.0 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 1296 companies. For more detailed information, please visit ECHA C&L website;

Of the 33 notification(s) provided by 1267 of 1296 companies with hazard statement code(s):;

H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (92.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (15.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (39.7%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (20.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (33.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (47.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (39.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6693-29-4

6693-30-7

6693-31-8

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Wholesale and retail trade

Cyclohexanamine, 4,4'-methylenebis-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)-: INACTIVE